molecular formula C14H16O3 B5712701 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one

7-isopropoxy-3,4-dimethyl-2H-chromen-2-one

Cat. No. B5712701
M. Wt: 232.27 g/mol
InChI Key: AIMDZKOQJAYPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopropoxy-3,4-dimethyl-2H-chromen-2-one, also known as apigenin, is a naturally occurring flavonoid found in many plants, including parsley, chamomile, and celery. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one is complex and not fully understood. However, it is believed to exert its biological effects through a variety of mechanisms, including the modulation of cellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
Apigenin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and lipoxygenase. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to many other compounds. Additionally, this compound is readily available and relatively inexpensive, which makes it an attractive option for researchers on a budget. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

Apigenin can be synthesized through a variety of methods, including extraction from natural sources and chemical synthesis. One of the most common methods of chemical synthesis involves the condensation of 2-hydroxyacetophenone with isopropyl alcohol in the presence of a base, followed by oxidation with chromic acid to form 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one.

Scientific Research Applications

Apigenin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one has been shown to possess antioxidant properties, which may help to protect against oxidative stress and prevent the development of chronic diseases such as cancer.

properties

IUPAC Name

3,4-dimethyl-7-propan-2-yloxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-8(2)16-11-5-6-12-9(3)10(4)14(15)17-13(12)7-11/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMDZKOQJAYPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.